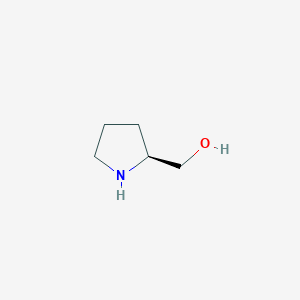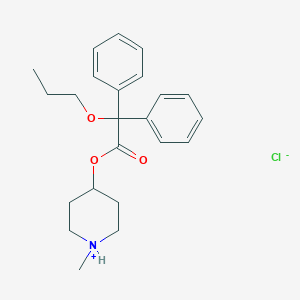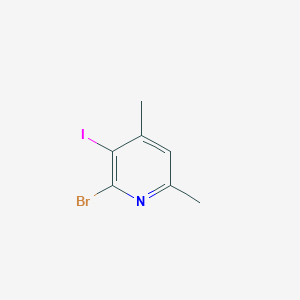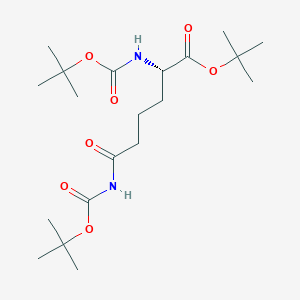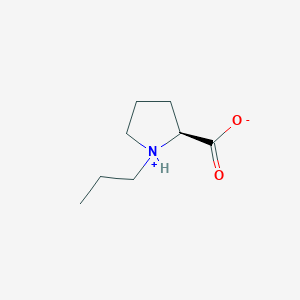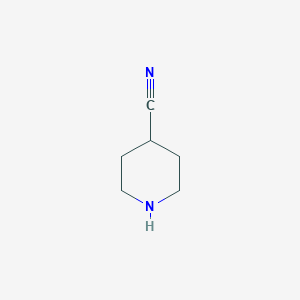
4-Cyanopiperidine
概要
説明
4-Cyanopiperidine is used as an intermediate for the preparation of pharmaceutical substances like antidepressants and anti-inflammatory . It is also used as a precursor for the synthesis of piperidine derivatives .
Synthesis Analysis
A novel method for preparing 4-cyanopiperidine hydrochloride has been described in a patent . The method involves the dehydration of piperidine-4-carboxamide (isonipecotamide) by phosphorus oxychloride (POCl3). The crude 4-cyanopiperidine hydrochloride thus obtained is taken up in water, the aqueous phase is adjusted to pH 13 with conc. aqueous sodium hydroxide solution and firstly extracted by shaking with methylene chloride and then repeatedly with ether .Molecular Structure Analysis
The molecular formula of 4-Cyanopiperidine is C6H10N2 . The InChI representation is InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 . The Canonical SMILES representation is C1CNCCC1C#N .Chemical Reactions Analysis
In many syntheses, instead of 4-cyanopiperidine, salts thereof such as the hydrochloride (CAS No. 240402-22-3) or the trifluoroacetate (CAS No. 904312-79-4) can in principle also be used, for example, by adding an organic or inorganic base so that the free 4-cyanopiperidine is liberated in situ .Physical And Chemical Properties Analysis
4-Cyanopiperidine is a colorless to light yellow liquid . More detailed physical and chemical properties were not found in the retrieved documents.科学的研究の応用
Antidepressants
One of the key areas where 4-Cyanopiperidine is used is in the production of antidepressants . Antidepressants are medications used to treat major depressive disorder and other conditions, including dysthymia, anxiety disorders, obsessive-compulsive disorder (OCD), eating disorders, chronic pain, and some hormone-mediated disorders.
Anti-inflammatory Drugs
4-Cyanopiperidine is also used in the synthesis of anti-inflammatory drugs . These are drugs that reduce inflammation - a response by the immune system to injury or disease. They can be used to alleviate symptoms such as swelling, pain, and stiffness.
Precursor for Piperidine Derivatives
4-Cyanopiperidine is used as a precursor for the synthesis of piperidine derivatives . Piperidine is an organic compound that is used in a variety of chemical reactions, and its derivatives have a wide range of uses.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNTQSJGHSJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196000 | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopiperidine | |
CAS RN |
4395-98-6 | |
| Record name | 4-Cyanopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 4-cyanopiperidine scaffold in pharmaceutical research?
A: The 4-cyanopiperidine scaffold has emerged as a versatile building block in medicinal chemistry. Its presence in various bioactive molecules highlights its potential in drug discovery. For instance, researchers have successfully synthesized a selective allosteric M1 receptor modulator based on a quinolizidinone carboxylic acid scaffold, where 4-cyanopiperidines played a crucial role in enhancing activity []. This modulator holds promise for treating cognitive decline in Alzheimer's disease by targeting the M1 muscarinic receptor and restoring neuronal signaling [].
Q2: How can 4-cyanopiperidine be used in the synthesis of analgesics?
A: 4-Cyanopiperidine serves as a key intermediate in synthesizing various analgesics, including analogs of pethidine. Researchers have synthesized diastereoisomeric 3-methyl analogues of pethidine and related 4-propionyl derivatives using 4-cyanopiperidine as a starting material []. These analogs demonstrated significant analgesic potency in the mouse hot-plate test, highlighting the potential of 4-cyanopiperidine-derived compounds for pain management [].
Q3: What insights have mass spectrometry studies provided about the fragmentation pathways of 4-cyanopiperidine derivatives?
A: Tandem mass spectrometry studies, coupled with deuterium labeling, have shed light on the fragmentation pathways of ionized 4-cyanopiperidine derivatives []. These studies revealed that these compounds undergo a series of hydrogen shifts, ultimately leading to the loss of ammonia and the formation of characteristic fragment ions []. Understanding these fragmentation patterns is crucial for identifying and characterizing these compounds in complex mixtures.
Q4: What synthetic strategies are employed for incorporating the 4-cyanopiperidine moiety into larger molecules?
A: Researchers have successfully incorporated the 4-cyanopiperidine moiety into larger molecules using various synthetic strategies. One approach involves nucleophilic aromatic substitution (SNAr) reactions to introduce 4-heteroaryl groups at the 4-position of the piperidine ring [, ]. This method provides access to a diverse range of 4-heteroaryl-4-cyanopiperidine derivatives, expanding the chemical space for exploring their biological activities.
Q5: Has 4-cyanopiperidine been explored for treating neuropathic pain?
A: Yes, 4-cyanopiperidine derivatives have shown promise in mitigating neuropathic pain. Researchers synthesized a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine, targeting neuronal T-type Ca2+ channels []. These compounds exhibited inhibitory effects on T-channel activity in rat dorsal root ganglion neurons and Ca v3.2 channel in human embryonic kidney-293 cells []. Notably, some promising candidates demonstrated analgesic effects in a rat model of neuropathic pain, suggesting their potential as therapeutic agents [].
Q6: Can you elaborate on the development of MBX-2982 and its connection to 4-cyanopiperidine?
A: MBX-2982, a potential oral treatment for type 2 diabetes developed by Metabolex, targets G protein-coupled receptor 119 []. While the specific synthetic route of MBX-2982 is proprietary, it's plausible that 4-cyanopiperidine or related derivatives could be involved, considering the prevalence of this scaffold in medicinal chemistry and its use in constructing similar drug-like molecules.
Q7: Are there alternative synthetic routes for 4-cyanopiperidine derivatives that offer advantages?
A: Yes, researchers constantly seek to optimize synthetic routes for efficiency and cost-effectiveness. For example, a new synthetic route for MBX-2982 was developed, starting from 4-cyanopiperidine-1-carboxylic tert-butyl ester []. This optimized route achieved a higher overall yield compared to previously reported methods, highlighting the continuous efforts in improving synthetic strategies for 4-cyanopiperidine-based compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






